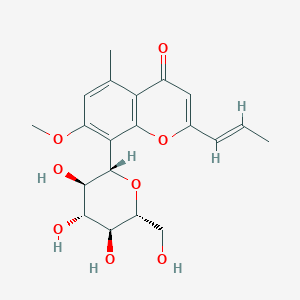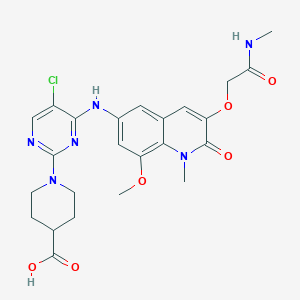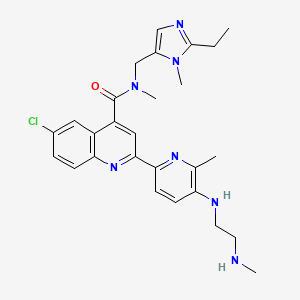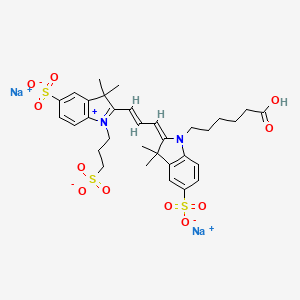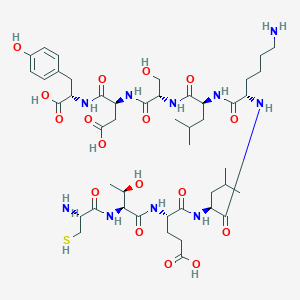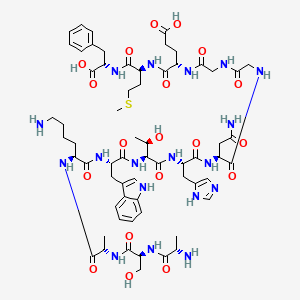
Oligopeptide-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oligopeptide-41 is a synthetic peptide composed of thirteen amino acids: alanine, serine, alanine, lysine, tryptophan, threonine, histidine, asparagine, glycine, glycine, glutamic acid, methionine, and phenylalanine . This peptide is known for its ability to suppress Dickkopf 1 (DKK-1), a protein that inhibits the WNT signaling pathway . By inhibiting DKK-1, this compound helps preserve hair follicles, prevent hair loss, and stimulate hair growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oligopeptide-41 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process and ensure high yield and purity . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Oligopeptide-41 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can be used for modifying lysine residues.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated lysine residues.
Scientific Research Applications
Oligopeptide-41 has a wide range of scientific research applications:
Mechanism of Action
Oligopeptide-41 exerts its effects by inhibiting Dickkopf 1 (DKK-1), a protein that acts as an inhibitor of the WNT signaling pathway . By suppressing DKK-1, this compound promotes the activation of the WNT pathway, which is crucial for hair follicle development and maintenance . This leads to increased hair follicle cell proliferation, migration, and reduced apoptosis, ultimately resulting in enhanced hair growth and follicle preservation .
Comparison with Similar Compounds
Decapeptide-10: Another peptide that targets the WNT signaling pathway but with a different amino acid sequence.
Palmitoyl Tetrapeptide-7: A peptide used in anti-aging formulations for its anti-inflammatory properties.
Acetyl Hexapeptide-8: Known for its ability to reduce wrinkles by inhibiting neurotransmitter release.
Uniqueness of Oligopeptide-41: this compound is unique in its specific inhibition of DKK-1, making it particularly effective in promoting hair growth and preventing hair loss . Its specific amino acid sequence and mechanism of action distinguish it from other peptides used in cosmetic and therapeutic applications .
Properties
Molecular Formula |
C63H90N18O19S |
|---|---|
Molecular Weight |
1435.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
VZBZGLSWLWRTSZ-XJXYBYQASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




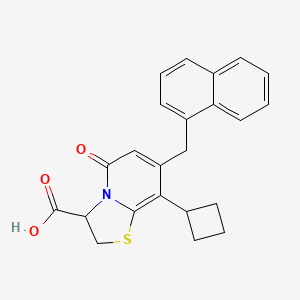
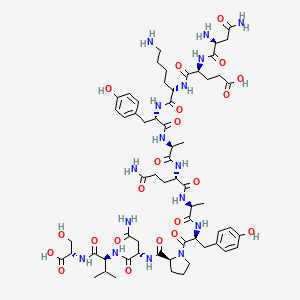
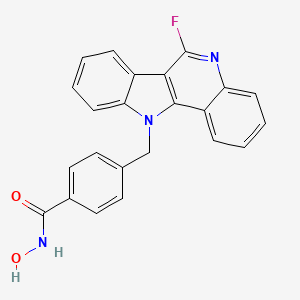
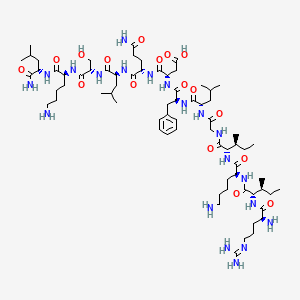
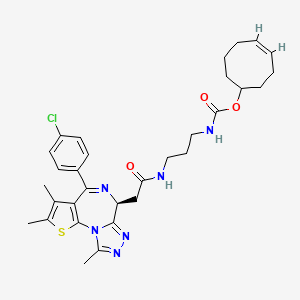

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
